



Application Notes and Protocols for MM-401 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

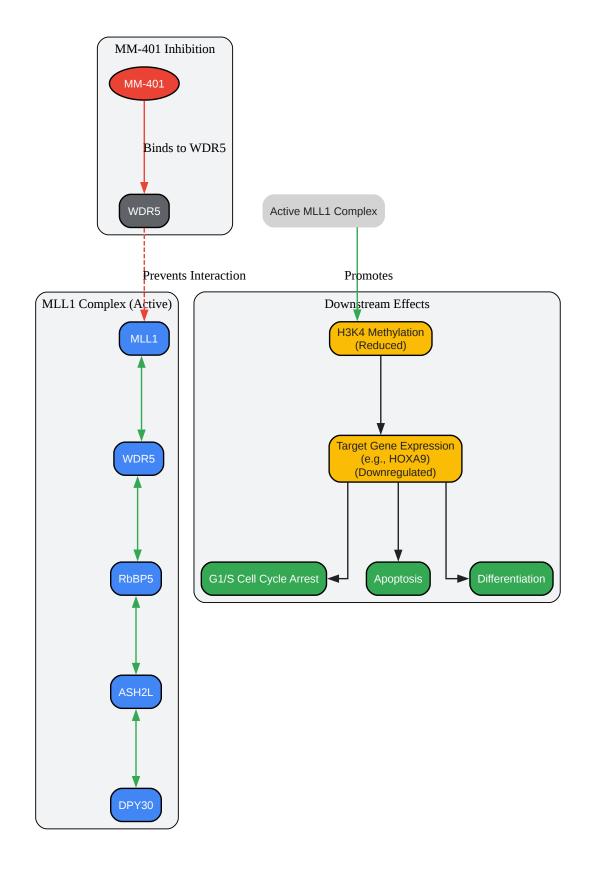
Introduction

MM-401 is a potent and specific inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3 lysine 4 (H3K4) methyltransferase.[1][2] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2] This disruption leads to the inhibition of H3K4 methylation, a key epigenetic mark associated with active gene transcription. Consequently, MM-401 has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells dependent on MLL1 activity, particularly in MLLrearranged leukemias.[1][3] These application notes provide detailed protocols for utilizing MM-**401** in cell culture to study its effects on cancer cells.

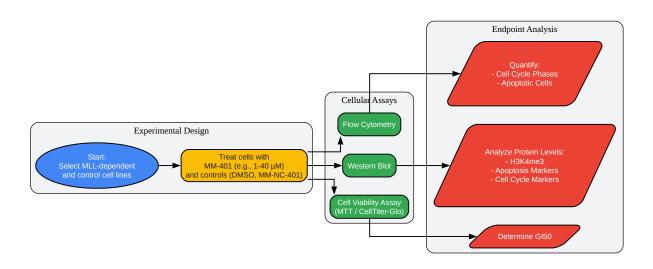
Mechanism of Action

MM-401 is a peptidomimetic that competitively binds to the WDR5 protein, preventing its interaction with MLL1.[1][4] The MLL1-WDR5 interaction is essential for the catalytic activity of the MLL1 complex, which is responsible for mono-, di-, and tri-methylation of H3K4. By inhibiting this interaction, MM-401 effectively blocks the enzymatic activity of MLL1, leading to a global decrease in H3K4 methylation at the promoter regions of MLL1 target genes, such as the HOX genes.[1][2] This epigenetic modification results in the downregulation of genes crucial for leukemic cell proliferation and survival, ultimately leading to cell cycle arrest at the G1/S phase, induction of apoptosis, and promotion of myeloid differentiation.[1][3]









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